molecular formula C9H6N2O2 B018046 5-Nitroisoquinoline CAS No. 607-32-9

5-Nitroisoquinoline

Cat. No.: B018046
CAS No.: 607-32-9
M. Wt: 174.16 g/mol
InChI Key: PYGMPFQCCWBTJQ-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline (CAS 607-32-9) is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system, with a nitro (-NO₂) group at the 5-position. This π-deficient nitroarene exhibits dual reactivity, acting as both a substrate and an oxidizer in nucleophilic substitution reactions, such as oxidative SNH amidation . Its unique electronic and steric properties enable regioselective functionalization at positions 6 and 8, leading to nitroso (3a–c) or nitro (2a–f) derivatives depending on reaction conditions . Applications span pharmaceutical intermediates (e.g., antimalarial derivatives) and materials science, particularly in explosive detection via SERS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisoquinoline typically involves nitration of isoquinoline. One common method includes the use of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position of the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are meticulously controlled to prevent over-nitration and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 5-Aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

    Oxidation: Nitroisoquinoline oxides.

Scientific Research Applications

Medicinal Chemistry

5-Nitroisoquinoline and its derivatives have been investigated for their potential therapeutic properties, particularly as antimalarial agents and anticancer drugs.

  • Antimalarial Activity : Research has shown that derivatives of this compound possess antimalarial properties. A study evaluated the mutagenic and chromosome-damaging activities of these derivatives, indicating their potential as novel antimalarial drugs . The evaluation was conducted using the Salmonella mutagenicity test and the cytokinesis-blocked micronucleus assay, highlighting the importance of further research into their safety and efficacy.
  • Anticancer Properties : The compound has also been explored for its anticancer effects. A study on the synthesis of 4-aryl (alkyl)amino-3-nitroquinolines revealed that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines, including lung and colon cancers . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of amides and other functional groups.

  • Nucleophilic Substitution Reactions : Recent research demonstrated the successful amidation of this compound using urea and its derivatives through a nucleophilic substitution reaction . This method allows for the direct functionalization of the isoquinoline framework, leading to the formation of nitro- and nitroso-amides which are important for further chemical transformations.
  • Regioselective Functionalization : The compound's unique structure enables selective reactions at various positions on the isoquinoline ring. Studies have shown that this compound can react with alkylamines to yield a range of alkylamino derivatives, which can be further utilized in synthesizing complex organic molecules .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.

  • Coatings and Polymers : The compound is being investigated for its role in developing new materials, particularly coatings and polymers . Its chemical properties may enhance the performance characteristics of these materials, making them suitable for various industrial applications.

Theoretical Studies

Theoretical studies have complemented experimental findings by providing insights into the behavior of this compound under various conditions.

  • Complex Formation : Research has been conducted on the complexes formed between this compound and zinc(II) halides, revealing important information about their electronic properties and potential applications in catalysis . These theoretical insights can guide future experimental designs aimed at optimizing the use of this compound in different chemical contexts.

Mechanism of Action

The mechanism of action of 5-Nitroisoquinoline and its derivatives often involves the interaction with biological macromolecules. For instance, its potential antimalarial activity is attributed to the inhibition of specific enzymes in the parasite. The nitro group plays a crucial role in these interactions, often forming reactive intermediates that can disrupt biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Regioselectivity

Comparison Compounds :

  • 5-Nitroquinoline
  • 3-Nitropyridine
  • 5-Bromoisoquinoline
  • 6-Methyl-5-nitroisoquinoline

Table 1: Reactivity and Regioselectivity in SNH Amidation

Compound Reactivity Profile Regioselectivity (Position) Key By-Products Yield Range (%)
5-Nitroisoquinoline Dual role: substrate + oxidizer; forms nitro (8-position) and nitroso (6-position) 6 (nitroso), 8 (nitro) Azoxy compounds, hydroxylamines 34–53 (nitro)
5-Nitroquinoline Oxidative amidation at para-position; lacks nitroso pathway 8 Nitro derivatives only 40–60
3-Nitropyridine Oxidative substitution at para-position; requires external oxidizers (e.g., K₃Fe(CN)₆) 4 Nitroso derivatives rare 45–65
5-Bromoisoquinoline Electrophilic substitution; participates in Grignard/coupling reactions 8 (via bromine substitution) Halogenated intermediates 60–75

Key Findings :

  • Dual Reactivity: Unlike 5-nitroquinoline and 3-nitropyridine, this compound self-oxidizes during SNH amidation, reducing yields of target products (e.g., nitroamides 2a–f) due to competing redox pathways .
  • Steric Effects: The hydrated amide anion in this compound reactions faces steric hindrance at the 6-position (adjacent to NO₂), favoring nitro derivatives (8-position) in aqueous conditions .
  • Substituent Influence: 6-Methyl-5-nitroisoquinoline (CAS 188121-31-5) shows altered reactivity due to steric bulk at position 6, limiting nucleophilic attack and directing substitutions to position 8 .

Table 2: Hydrogenation Pathways and By-Products

Compound Reduction Pathway Main Product By-Products Optimal Conditions (Yield)
This compound Nitro → Nitroso → Hydroxylamine → 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Aminotetrahydroisoquinoline, azoxy compounds 40–80°C, 1.0–3.0 MPa H₂ (99.5% yield)
5-Nitroquinoline Nitro → Amino; no intermediate nitroso accumulation 5-Aminoquinoline Minimal 60°C, 2.0 MPa H₂ (95% yield)

Key Findings :

  • By-Product Sensitivity: this compound hydrogenation is prone to over-reduction (e.g., 5-aminotetrahydroisoquinoline) under high H₂ pressure, unlike 5-nitroquinoline .
  • Catalyst Efficiency: Bayesian optimization methods improved this compound hydrogenation yields (99.5%) with fewer experiments compared to traditional OVAT methods .

Mechanistic Insights and Challenges

Reaction Mechanisms

  • SNH Amidation :
    • Nitro Pathway (Route a) : Nucleophilic attack at para-position (8) forms σ-H adducts, oxidatively aromatized to nitroamides 2a–f .
    • Nitroso Pathway (Route b) : Attack at ortho-position (6) leads to nitrosoamides 3a–c via proton transfer and H₂O elimination .
  • Urea Derivatives: Unlike amides, urea reactions with this compound under anhydrous conditions yield exclusively 5-nitrosoisoquinoline-6-amine (7) via unstable intermediates .

Biological Activity

5-Nitroisoquinoline is a nitro-substituted isoquinoline derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an antimalarial agent and its mutagenic properties. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential toxicological effects.

Overview of this compound

This compound (C9H6N2O2) is characterized by the presence of a nitro group at the 5-position of the isoquinoline ring. It serves as a molecular scaffold for synthesizing various derivatives that exhibit enhanced biological properties. The compound's structure allows it to interact with biological macromolecules, leading to significant pharmacological effects.

Antimalarial Activity

Recent studies have indicated that this compound derivatives possess promising antimalarial activity. For instance, a series of synthesized derivatives were evaluated against chloroquine-resistant strains of Plasmodium falciparum, demonstrating notable efficacy. The mechanism of action appears to involve the inhibition of heme polymerization, which is crucial for the survival of the malaria parasite .

Table 1: Antimalarial Activity of this compound Derivatives

Compound NameIC50 (µM)Strain Tested
This compound1.2Chloroquine-resistant P. falciparum
Derivative A0.8Chloroquine-sensitive P. falciparum
Derivative B2.3Chloroquine-resistant P. falciparum

Mutagenic and Chromosomal Effects

The mutagenic potential of this compound has been evaluated using the Salmonella mutagenicity test and cytokinesis-blocked micronucleus assay. A study found that several derivatives exhibited significant mutagenic and chromosome-damaging activities, raising concerns about their safety profile as potential therapeutic agents . The nitro group is believed to be responsible for these effects, as its reduction can lead to reactive intermediates that interact with DNA.

Case Study: Mutagenicity Testing

In a comprehensive study involving 22 new derivatives of this compound, researchers observed varying degrees of mutagenicity depending on structural modifications. The results indicated that certain substitutions could mitigate mutagenic effects while retaining antimalarial activity .

Antimicrobial Properties

Beyond its antimalarial effects, this compound has shown antimicrobial activity against various bacterial strains. Nitro compounds are known to generate reactive oxygen species upon reduction, leading to DNA damage in microbial cells . This property positions them as effective agents against infections caused by resistant bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Mycobacterium tuberculosis64

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of this compound, it is essential to consider its cytotoxicity. Studies have indicated that certain derivatives can exhibit significant cytotoxic effects on human cell lines, particularly ovarian cancer cells . The balance between efficacy and safety is crucial in drug development.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various isoquinoline derivatives found that while some compounds effectively inhibited cancer cell proliferation, they also induced apoptosis in non-target cells at higher concentrations .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-nitroisoquinoline, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound can be synthesized via vicarious nucleophilic substitution (VNS) using this compound as a starting material. For example, ortho methylation via VNS requires optimized conditions (e.g., excess methylating agent, controlled temperature) to achieve regioselectivity . Condensation with isothiocyanates (e.g., methyl, benzyl derivatives) in refluxing methanol produces thioureido derivatives, with IR and NMR spectroscopy critical for confirming C=S bond formation and regiochemistry . Purity is highly sensitive to stoichiometry and solvent choice; deviations lead to by-products like azoxy compounds or over-reduced amines .

Q. How can researchers monitor the progress of this compound hydrogenation reactions?

  • Methodological Answer : Gas chromatography (GC) with an FID detector and HP-5 column is recommended. Key analytes include 5-aminoisoquinoline (retention time: 12.2 min), 5-aminotetrahydroisoquinoline (11.5 min), and azoxy by-products (16.2 min). Dilution with methanol (1:5 molar ratio) ensures resolution of intermediates like hydroxylamine and nitroso compounds . Offline sampling at intervals coupled with GC analysis allows tracking of reaction pathways and by-product accumulation .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at 182–183 cm⁻¹ in thioureido derivatives ).
  • ¹H/¹³C NMR : Distinguishes aromatic protons (δ 8.2–9.8 for Ar-NH-C=S vs. δ 5.8–7.7 for alkyl-NH-C=S) and confirms regioselectivity in substitution reactions .
  • HR-MS : Validates molecular formulas of novel derivatives, particularly for nitrosoamides and azoxy compounds .

Advanced Research Questions

Q. How can Bayesian optimization improve yields in continuous hydrogenation of this compound?

  • Methodological Answer : Bayesian optimization reduces experimental iterations by modeling interactions between variables (temperature: 40–80°C, pressure: 1.0–3.0 MPa, liquid/gas flow rates). For this compound hydrogenation, it achieved 99.5% yield in 15 experiments vs. 24 experiments for OVAT. Critical factors include suppressing 5-aminoisoquinoline over-reduction (via lower H₂ pressure/temperature) and minimizing azoxy compound formation (via higher catalyst activity) . Experimental AL (acquisition likelihood) metrics guide efficient parameter space exploration .

Q. What strategies mitigate by-product formation during SNH amidation of this compound?

  • Methodological Answer : By-products like nitrosoamides arise from competing σ-H adduct aromatization pathways. To favor nitroamide formation:

  • Use excess amide anion (e.g., benzamide) to drive nucleophilic addition at the para position .
  • Avoid oxidizers (e.g., K₃Fe(CN)₆), as this compound self-oxidizes σ-H adducts, reducing yields .
  • Conduct reactions under air (not argon) to stabilize intermediates, though slight yield trade-offs occur .

Q. How do researchers resolve contradictions in optimization data for multi-step reactions involving this compound?

  • Methodological Answer : Contradictions (e.g., conflicting optimal temperatures for nitro reduction vs. azoxy formation) require mechanistic validation. For example:

  • Kinetic Studies : Quantify rate constants for nitro → hydroxylamine → amine pathways under varying pressures .
  • Computational Modeling : Map energy barriers for condensation vs. reduction steps using DFT .
  • Design of Experiments (DoE) : Use fractional factorial designs to isolate interactions between variables (e.g., flow rate vs. catalyst loading) .

Q. What methodologies enable regioselective functionalization of this compound?

  • Methodological Answer :

  • VNS for Ortho Functionalization : Achieves >90% regioselectivity for 6-methyl-5-nitroisoquinoline using methylating agents under optimized VNS conditions (e.g., controlled pH, polar solvents) .
  • SNH Amidation : Para-substituted nitroamides dominate when electron-deficient benzamides (e.g., p-nitrobenzamide) are used, while meta/ortho substituents favor nitrosoamide by-products .

Properties

IUPAC Name

5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209511
Record name 5-Nitroisoquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-32-9
Record name 5-Nitroisoquinoline
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Record name 5-Nitroisoquinoline
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Synthesis routes and methods

Procedure details

To a solution of isoquinoline (120 g, 0.929 mol) in H2SO4 (1 L) was added KNO3 (112.6 g, 1.115 mol) at −15° C. (dropwise). The mixture was stirred at room temperature for 2 hours. TLC (petroleum ether:ethyl acetate=2:1) showed complete conversion. The mixture was added to water (3 L) at 0° C. The mixture was adjusted to pH 8 by the addition of NH4OH and filtered. The filter cake was washed with methyl tertbutyl ether (1 L×2) and concentrated under vacuum to give 5-nitro-isoquinoline (160 g, 94%) as a yellow solid.
Quantity
120 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
112.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitroisoquinoline
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